molecular formula C5H13ClNO2P B13590483 3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride

3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride

Cat. No.: B13590483
M. Wt: 185.59 g/mol
InChI Key: GPHRSQSLUOPMHH-UHFFFAOYSA-N
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Description

3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride is a chemical compound with the molecular formula C5H13ClNO2P and a molecular weight of 185.5890 . This compound is characterized by the presence of a dimethylphosphoryl group attached to an oxetane ring, which is further bonded to an amine group and a hydrochloride ion. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride involves several steps, starting with the formation of the oxetane ring. One common method involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to obtain 3-(bromomethyl)oxetan-3-yl methanol . This intermediate can then be treated with dimethylphosphoryl chloride and ammonia to introduce the dimethylphosphoryl and amine groups, respectively. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce phosphines. Substitution reactions typically result in the formation of new amine derivatives.

Scientific Research Applications

3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride involves its interaction with molecular targets through its functional groups. The dimethylphosphoryl group can participate in phosphorylation reactions, while the amine group can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the dimethylphosphoryl group in 3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride imparts unique chemical properties, such as increased reactivity and the ability to participate in phosphorylation reactions. This makes it distinct from other oxetane derivatives and valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H13ClNO2P

Molecular Weight

185.59 g/mol

IUPAC Name

3-dimethylphosphoryloxetan-3-amine;hydrochloride

InChI

InChI=1S/C5H12NO2P.ClH/c1-9(2,7)5(6)3-8-4-5;/h3-4,6H2,1-2H3;1H

InChI Key

GPHRSQSLUOPMHH-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1(COC1)N.Cl

Origin of Product

United States

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